4-(Propan-2-yl)cycloheptane-1-sulfonyl chloride
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Overview
Description
4-(Propan-2-yl)cycloheptane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H19ClO2S and a molecular weight of 238.77 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(Propan-2-yl)cycloheptane-1-sulfonyl chloride typically involves the reaction of cycloheptane derivatives with sulfonyl chloride reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
4-(Propan-2-yl)cycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Propan-2-yl)cycloheptane-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)cycloheptane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its role as an intermediate in chemical synthesis and in biological systems where it can modify proteins and enzymes .
Comparison with Similar Compounds
Similar compounds to 4-(Propan-2-yl)cycloheptane-1-sulfonyl chloride include other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride. Compared to these compounds, this compound has a unique cycloheptane ring structure, which imparts different reactivity and properties. This uniqueness makes it valuable in specific applications where other sulfonyl chlorides may not be suitable .
Properties
Molecular Formula |
C10H19ClO2S |
---|---|
Molecular Weight |
238.78 g/mol |
IUPAC Name |
4-propan-2-ylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO2S/c1-8(2)9-4-3-5-10(7-6-9)14(11,12)13/h8-10H,3-7H2,1-2H3 |
InChI Key |
LFGKEDHEHHGNGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
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